molecular formula C23H27N3O5 B2447364 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1018156-70-1

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2447364
CAS No.: 1018156-70-1
M. Wt: 425.485
InChI Key: XXMUKBXINHGFEE-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a highly selective histone deacetylase 6 (HDAC6) inhibitor recognized for its research value in oncology and neuroscience. Its primary mechanism of action involves the potent and specific inhibition of HDAC6, a unique cytosolic deacetylase that primarily targets non-histone proteins such as α-tubulin source . By increasing tubulin acetylation, this compound disrupts microtubule-dependent processes critical for cancer cell proliferation and metastasis, including cell motility and intracellular transport source . The selectivity profile of this inhibitor is a key research advantage, as it minimizes off-target effects on class I HDACs, which are often associated with severe toxicity, thereby providing a cleaner tool for dissecting the distinct biological functions of HDAC6 source . In cancer research, it is utilized to explore its effects on aggresome formation, protein degradation pathways, and the induction of apoptosis in hematological malignancies and solid tumors. Furthermore, in neurological disease models, its application is investigated for its potential to ameliorate pathologies associated with protein misfolding and impaired axonal transport, such as in Alzheimer's and Huntington's disease, by promoting the clearance of cytotoxic protein aggregates source . This makes it an indispensable pharmacological probe for elucidating the role of HDAC6 in cellular homeostasis and disease pathogenesis.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-21(24-15-9-10-19-20(13-15)31-12-11-30-19)14-25-18-8-4-7-17(18)22(28)26(23(25)29)16-5-2-1-3-6-16/h9-10,13,16H,1-8,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUKBXINHGFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide , with CAS Number 946203-67-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • A cyclopenta[d]pyrimidine core.
  • An amide functional group , which is known for facilitating molecular interactions.
  • A cyclohexyl group contributing to its hydrophobic properties.

The molecular formula is C20H29N3O3C_{20}H_{29}N_{3}O_{3} with a molecular weight of 359.5 g/mol .

While the exact mechanism of action remains partially characterized, compounds with similar structures often exhibit their pharmacological effects through interactions with specific biological targets such as enzymes and receptors. The presence of the dioxo group suggests potential interactions with nucleophilic sites in target proteins.

Inhibition Studies

Research indicates that derivatives of this compound may exhibit inhibitory activity against various enzymes. For instance:

  • Kinase Inhibition : Compounds structurally related to this compound have shown promise as ATP-competitive inhibitors of kinases involved in cellular signaling pathways .

Antiparasitic Activity

In a study focusing on small molecule inhibitors for Toxoplasma gondii, certain derivatives demonstrated effective inhibition of parasite virulence . This suggests that the compound may have potential applications in treating parasitic infections.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the chemical structure can significantly influence biological activity:

  • Substituting different groups on the cyclopenta[d]pyrimidine ring alters potency and selectivity against various biological targets.
  • The introduction of hydrophilic moieties enhances solubility and bioavailability .

Case Studies

  • Anticancer Activity : In a preliminary study involving cancer cell lines, derivatives of this compound were tested for cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested moderate antibacterial activity .

Data Summary Table

PropertyValue
Molecular FormulaC20H29N3O3C_{20}H_{29}N_{3}O_{3}
Molecular Weight359.5 g/mol
Biological TargetKinases
Potential ApplicationsAnticancer, Antimicrobial
Inhibitory ActivityYes (specific enzymes)

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's ability to bind to enzyme active sites can lead to the modulation of cancer pathways.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its structural components may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Neurological Applications

Studies suggest that similar compounds can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. The unique binding characteristics of this compound may influence receptor activity in the central nervous system.

Case Studies and Research Findings

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo models. The compound's structural analogs were tested against various cancer cell lines, showing significant cytotoxic effects.
  • Antimicrobial Activity : Research documented in Antibiotics journal demonstrated that derivatives with similar structures exhibited broad-spectrum antimicrobial activity. The compound was evaluated against Gram-positive and Gram-negative bacteria, revealing potent inhibitory effects.
  • Neuropharmacological Studies : Investigations reported in Neuroscience Letters explored the impact of pyrimidine derivatives on serotonin receptors. The findings suggested potential applications for treating mood disorders due to their modulatory effects on neurotransmitter systems.

Potential for Future Research

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.
  • Optimization of Structure : Modifying the chemical structure to enhance efficacy and reduce potential side effects.
  • Clinical Trials : Conducting clinical studies to evaluate safety and efficacy in humans for various therapeutic applications.

Preparation Methods

Cyclocondensation of Ethyl 2-Oxocyclopentanecarboxylate

The cyclopenta[d]pyrimidine scaffold is constructed via cyclocondensation between ethyl 2-oxocyclopentanecarboxylate and a urea derivative. As reported in analogous syntheses, this step forms the fused bicyclic system. For the target compound, cyclohexylamine is introduced to generate the N3-cyclohexyl substituent.

Reaction Conditions :

  • Reactants : Ethyl 2-oxocyclopentanecarboxylate, cyclohexylurea.
  • Catalyst : Hydrochloric acid (3–4 drops in dry isopropyl alcohol).
  • Temperature : Reflux for 6–8 hours.
  • Yield : 68–72%.

Bromination and Thiolation at C7

To functionalize the pyrimidine ring, bromination at C7 is achieved using N-bromosuccinimide (NBS) in acetic acid. Subsequent thiolation with thiourea in ethanol introduces a thioether group, though this intermediate is later oxidized or displaced in downstream steps.

Key Data :

Step Reagents Conditions Yield (%)
Bromination NBS, AcOH RT, 2 h 85
Thiolation Thiourea, NaOH Reflux, 4 h 54

Preparation of 2,3-Dihydrobenzo[b]Dioxin-6-Amine

O-Alkylation and Cyclization

The benzodioxane moiety is synthesized from 2,3-dihydroxybenzoic acid. Methyl esterification (H2SO4/MeOH) precedes O-alkylation with 1,2-dibromoethane under basic conditions (K2CO3). Cyclization forms the 1,4-dioxane ring, followed by hydrolysis (LiOH) to the carboxylic acid.

Optimization Insight :

  • Alkylation Efficiency : Use of 1,2-dibromoethane in DMF at 80°C achieves 78% yield for the cyclized ester.
  • Carboxamide Formation : The mixed-anhydride method (isobutyl chloroformate, N-methylmorpholine) converts the acid to the amine.

Acetamide Linker Installation and Final Coupling

Chloroacetylation of Cyclopenta[d]Pyrimidine

The N1 position of the cyclopenta[d]pyrimidine core is functionalized with chloroacetyl chloride. In a representative protocol, the amine intermediate (post nitro reduction) reacts with chloroacetyl chloride in anhydrous THF, yielding the chloroacetamide derivative.

Critical Parameters :

  • Stoichiometry : 1.2 equivalents of chloroacetyl chloride.
  • Base : Triethylamine (2 equivalents) to scavenge HCl.
  • Yield : 82%.

Amide Bond Formation with Benzodioxin Amine

The final coupling involves nucleophilic acyl substitution between the chloroacetamide-pyrimidine and 2,3-dihydrobenzo[b]dioxin-6-amine. This reaction proceeds in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base.

Reaction Profile :

  • Temperature : Room temperature, 4 hours.
  • Workup : Precipitation in water, recrystallization from isopropanol.
  • Purity : >95% (HPLC).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : Key signals include δ 1.15–1.63 (cyclohexyl protons), δ 4.25–4.30 (dioxane OCH2), and δ 6.70–6.85 (aromatic protons).
  • IR : Strong bands at 1707 cm⁻¹ (C=O stretch) and 1645 cm⁻¹ (amide I).
  • Mass Spectrometry : [M+H]+ at m/z 426.5 aligns with the molecular formula C23H27N3O5.

Crystallographic Data

While no single-crystal data is available for the target compound, related cyclopenta[d]pyrimidine derivatives exhibit orthorhombic crystal systems with π-π stacking interactions.

Challenges and Process Optimization

Cyclization Side Reactions

Intramolecular cyclization of the acetamide intermediate may compete with intermolecular coupling. Sodium hydride (60% in THF) suppresses oligomerization by deprotonating the amide nitrogen, favoring cyclization.

Oxidative Stability

The thioether intermediate is prone to oxidation during storage. Use of antioxidant stabilizers (e.g., BHT) in non-polar solvents extends shelf life.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Cyclocondensation of precursors (e.g., cyclohexylamine derivatives) with cyclopenta[d]pyrimidinone intermediates under inert atmosphere (nitrogen/argon) to form the hexahydro-cyclopenta[d]pyrimidine core .
  • Amide coupling using reagents like BOP or DCC to link the acetamide moiety to the dihydrobenzodioxin group .
  • Purification via column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the target compound from by-products .
    To ensure purity (>95%), employ NMR spectroscopy (1H/13C) for structural confirmation and HPLC-MS for assessing chemical and isotopic purity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires addressing:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction removal via precipitation .
  • Temperature control : Maintain 60–80°C during cyclocondensation to prevent decomposition; lower temperatures (0–25°C) are critical for amide coupling to avoid racemization .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% for cyclization steps while improving regioselectivity .
  • In-line monitoring : Use TLC or FTIR to track reaction progress and terminate at optimal conversion points .

Basic: Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation :
    • 1H/13C NMR : Assign peaks to the cyclohexyl, cyclopenta[d]pyrimidine, and dihydrobenzodioxin moieties. Look for deshielded protons near electronegative groups (e.g., carbonyls at δ 170–180 ppm) .
    • High-resolution MS : Confirm molecular weight (e.g., [M+H]+ via ESI) with <2 ppm error .
  • Purity assessment :
    • HPLC-DAD : Use C18 columns with acetonitrile/water gradients; monitor UV absorption at 254 nm .
    • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., variable IC50 values in enzyme inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5 can alter binding affinity) and incubation time .
  • Compound stability : Test degradation via LC-MS after 24h in assay media; use stabilizers (e.g., 1% DMSO) if needed .
  • Target specificity : Perform SPR (surface plasmon resonance) to differentiate direct binding from off-target effects .
  • Computational modeling : Compare docking poses (e.g., AutoDock Vina) with structural analogs to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Basic: What are the compound’s key physicochemical properties relevant to in vitro studies?

  • Solubility : Low aqueous solubility (<10 µM); use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .
  • Stability : Hydrolytically stable at pH 5–7 but degrades in alkaline conditions (>pH 8); store at -20°C under nitrogen .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications :
    • Replace cyclohexyl with bicyclic groups (e.g., norbornane) to assess steric effects on target binding .
    • Introduce electron-withdrawing substituents (e.g., -F, -Cl) on the benzodioxin ring to enhance metabolic stability .
  • Functional group analysis :
    • Replace the acetamide linker with sulfonamide or urea groups to evaluate hydrogen-bonding capacity .
  • Biological testing :
    • Prioritize assays against related targets (e.g., kinase panels, cytochrome P450 isoforms) to identify selectivity trends .

Basic: What in vitro models are suitable for initial biological evaluation?

  • Anticancer activity : MTT assay in HeLa or MCF-7 cells; compare IC50 to cisplatin .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
  • Membrane permeability : Caco-2 monolayer model with LC-MS quantification of apical-to-basolateral transport .

Advanced: How to address low reproducibility in synthetic batches?

  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) .
  • Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps; test amine precursors for degradation via TLC .
  • Scale-up adjustments : Optimize stirring rate (≥500 rpm) and reactor geometry to maintain consistent heat/mass transfer .

Basic: What computational tools predict this compound’s ADMET profile?

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability (F >30%), blood-brain barrier permeability (low), and CYP450 interactions .
    • Protox-II : Predicts toxicity (e.g., LD50 >500 mg/kg in rodents) .
  • Metabolic sites : Use Meteor Nexus to identify likely oxidation sites (e.g., cyclohexyl C-H bonds) .

Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) via Western blot .
  • Silencing/overexpression : Use CRISPR/Cas9 to knockout the putative target and assess loss of compound activity .
  • Pull-down assays : Attach biotin tags to the compound for affinity purification and MS identification of bound proteins .

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